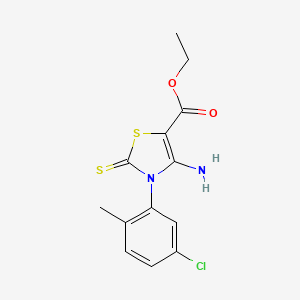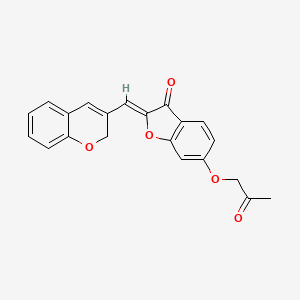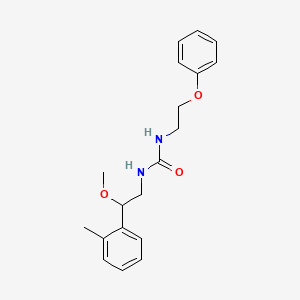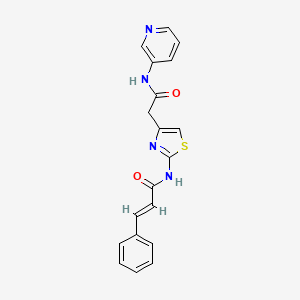
N-(3-(1H-pirrol-1-il)propil)tiofeno-2-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(1H-pyrrol-1-yl)propyl)thiophene-2-carboxamide is a compound that features a pyrrole ring and a thiophene ring connected by a propyl chain. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyrrole and thiophene rings in its structure suggests that it may exhibit unique chemical and biological properties.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure.
Mecanismo De Acción
Direcciones Futuras
The future directions for the study of “N-(3-(1H-pyrrol-1-yl)propyl)thiophene-2-carboxamide” could involve further investigation of its biological activities and potential therapeutic applications . Additionally, more research could be conducted to better understand its synthesis, chemical reactions, and physical and chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1H-pyrrol-1-yl)propyl)thiophene-2-carboxamide typically involves the following steps:
Formation of the Pyrrole Ring: Pyrrole rings can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with ammonia or primary amines.
Formation of the Thiophene Ring: Thiophene rings can be synthesized using methods such as the Gewald reaction, which involves the condensation of α-cyanoesters with sulfur and carbonyl compounds.
Coupling of Pyrrole and Thiophene Rings: The final step involves coupling the pyrrole and thiophene rings through a propyl chain.
Industrial Production Methods
Industrial production of N-(3-(1H-pyrrol-1-yl)propyl)thiophene-2-carboxamide would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-(1H-pyrrol-1-yl)propyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the positions on the pyrrole and thiophene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products
Oxidation: Oxidized derivatives of the pyrrole and thiophene rings.
Reduction: Reduced derivatives with hydrogenated rings.
Substitution: Halogenated derivatives at specific positions on the rings.
Comparación Con Compuestos Similares
Similar Compounds
N-(3-(1H-pyrrol-1-yl)propyl)benzamide: Similar structure but with a benzene ring instead of a thiophene ring.
N-(3-(1H-pyrrol-1-yl)propyl)furan-2-carboxamide: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
N-(3-(1H-pyrrol-1-yl)propyl)thiophene-2-carboxamide is unique due to the presence of both pyrrole and thiophene rings, which may confer distinct electronic and steric properties compared to similar compounds.
Propiedades
IUPAC Name |
N-(3-pyrrol-1-ylpropyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS/c15-12(11-5-3-10-16-11)13-6-4-9-14-7-1-2-8-14/h1-3,5,7-8,10H,4,6,9H2,(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPRFUKZZMBGDTG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)CCCNC(=O)C2=CC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2415353.png)
![3-{[(2,6-dichlorobenzyl)oxy]imino}-N-(3,4-dichlorophenyl)propanamide](/img/structure/B2415354.png)


![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3,3-diphenylpropanamide](/img/structure/B2415358.png)


![2-{[(4-chlorophenyl)methyl]sulfanyl}-1-(4-fluorobenzoyl)-4,5-dihydro-1H-imidazole](/img/structure/B2415362.png)
![2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide](/img/structure/B2415364.png)

![(E)-4-fluoro-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2415368.png)
![Ethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4-phenylthiazole-5-carboxylate](/img/structure/B2415369.png)
